Lipophilicity vs. Unsubstituted Core
The 6-chloro-3-methyl substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold results in a significantly higher LogP value compared to the unsubstituted core, indicating increased lipophilicity. The calculated LogP for 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is 1.5 [1], while the LogP for the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine is approximately -0.17 [2]. This difference in lipophilicity directly impacts membrane permeability and compound handling in biological assays.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.5 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidine (unsubstituted core), LogP = -0.17 |
| Quantified Difference | ΔLogP = 1.67 (greater lipophilicity) |
| Conditions | Computational prediction (standard software) |
Why This Matters
This quantified lipophilicity difference informs solvent selection for synthesis and predicts improved membrane permeability in cell-based assays compared to the unsubstituted core, guiding procurement for specific research applications.
- [1] MolAid. (n.d.). 6-氯-3-甲基-1H-吡唑并[3,4-D]嘧啶 | 871254-63-6. Calculated LogP: 1.5. View Source
- [2] PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidine. Computed LogP: -0.17. View Source
